4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
Overview
Description
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
Similar compounds have been noted to have structural features of c-met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has tyrosine kinase activity and plays a role in the control of cell growth.
Mode of Action
One is the ‘5 atoms regulation’; another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20425 , which could influence its bioavailability and pharmacokinetic properties.
Action Environment
It’s known that the compound is a solid powder at ambient temperature , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde typically involves the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid (from oxidation) and 4-Methyl-2-(pyridin-4-yl)thiazole-5-methanol (from reduction) .
Scientific Research Applications
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Pyridin-4-yl)thiazole-5-carbaldehyde
- 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
- 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde .
Uniqueness
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJGBXWDMYPPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640298 | |
Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-19-1 | |
Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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